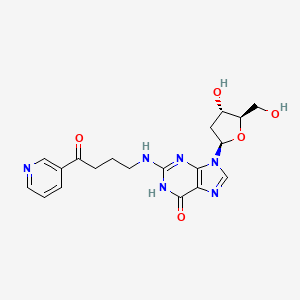
THR 221C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of THR 221C involves the formation of a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core structure. The key steps include:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor under controlled conditions.
Attachment of the side chains: The amino and thiazolyl groups are introduced through a series of condensation reactions.
Final modifications: The methoxyimino and carboxymethyl groups are added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Controlled temperature and pH: To maintain the stability of the intermediate compounds.
Purification steps: Such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
THR 221C undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxyimino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
科学研究应用
THR 221C has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cephalosporin antibiotics.
Biology: Investigated for its antibacterial properties and mechanism of action.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and related compounds.
作用机制
THR 221C exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual cell lysis . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis .
相似化合物的比较
Similar Compounds
Cefodizime: The parent compound of THR 221C, known for its broad-spectrum antibacterial activity.
Cefotaxime: Another third-generation cephalosporin with similar antibacterial properties.
Ceftriaxone: A widely used cephalosporin with a longer half-life.
Uniqueness of this compound
This compound is unique due to its specific isomeric form, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its structure allows for specific interactions with bacterial PBPs, potentially leading to different antibacterial spectra and resistance profiles compared to other cephalosporins .
属性
CAS 编号 |
120533-29-1 |
|---|---|
分子式 |
C9H14O6 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



